3-[4-(2-amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-1H-pyrazol-3-yl]phenol
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Overview
Description
3-[4-(2-AMINO-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-4-YL)-1H-PYRAZOL-3-YL]PHENOL is a complex organic compound that features a unique structure combining triazino, benzimidazole, pyrazole, and phenol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-AMINO-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-4-YL)-1H-PYRAZOL-3-YL]PHENOL typically involves multi-step reactions. One common approach is the acid-catalyzed cyclization of precursor molecules, which can include hydrazinyl derivatives and ortho esters . The reaction conditions are generally mild, with short reaction times and high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-AMINO-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-4-YL)-1H-PYRAZOL-3-YL]PHENOL can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazino and benzimidazole rings can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while nucleophilic substitution can introduce various functional groups onto the amino moiety .
Scientific Research Applications
3-[4-(2-AMINO-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-4-YL)-1H-PYRAZOL-3-YL]PHENOL has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial agent, with activity against various microorganisms.
Materials Science: The unique structure of this compound makes it a candidate for developing new materials with specific electronic or optical properties.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of 3-[4-(2-AMINO-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-4-YL)-1H-PYRAZOL-3-YL]PHENOL involves its interaction with specific molecular targets. In antimicrobial applications, it likely disrupts microbial cell membranes or interferes with essential enzymatic processes . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and have similar antimicrobial properties.
Benzimidazole Derivatives: These compounds share the benzimidazole ring and are also known for their antimicrobial activity.
Uniqueness
What sets 3-[4-(2-AMINO-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-4-YL)-1H-PYRAZOL-3-YL]PHENOL apart is its combination of multiple heterocyclic rings, which may confer unique electronic and steric properties, enhancing its activity and specificity in various applications .
Properties
Molecular Formula |
C18H15N7O |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
3-[4-(2-amino-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-1H-pyrazol-5-yl]phenol |
InChI |
InChI=1S/C18H15N7O/c19-17-22-16(25-14-7-2-1-6-13(14)21-18(25)23-17)12-9-20-24-15(12)10-4-3-5-11(26)8-10/h1-9,16,26H,(H,20,24)(H3,19,21,22,23) |
InChI Key |
DIAGFJRVICBLFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=C(NN=C4)C5=CC(=CC=C5)O |
Origin of Product |
United States |
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